molecular formula C20H19ClN6O B10916370 N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10916370
M. Wt: 394.9 g/mol
InChI Key: VDILUGVKSYHFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N4-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

Uniqueness

N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19ClN6O

Molecular Weight

394.9 g/mol

IUPAC Name

N-[4-(4-chloropyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H19ClN6O/c1-4-26-19-18(13(3)25-26)17(9-12(2)23-19)20(28)24-15-5-7-16(8-6-15)27-11-14(21)10-22-27/h5-11H,4H2,1-3H3,(H,24,28)

InChI Key

VDILUGVKSYHFLS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC=C(C=C3)N4C=C(C=N4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.